molecular formula C16H13N5O B14158767 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 293760-30-2

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B14158767
CAS No.: 293760-30-2
M. Wt: 291.31 g/mol
InChI Key: FAIVIYCNLYZSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole or oxadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The oxadiazole ring can also contribute to the compound’s overall activity by stabilizing interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Benzyl-1H-benzimidazol-2-yl)thio)N’-(4-(methylthio)benzylidene)acetohydrazide
  • N-(4-{2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide
  • N-[4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Uniqueness

4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine stands out due to its specific combination of the benzimidazole and oxadiazole rings, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

293760-30-2

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H13N5O/c17-15-14(19-22-20-15)16-18-12-8-4-5-9-13(12)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20)

InChI Key

FAIVIYCNLYZSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.